Isotachin
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Overview
Description
Isotachin is a chemical compound that belongs to the class of heterocyclic compounds. It is a type of organic compound that contains a tetracyclic structure with a nitrogen atom in the ring. Isotachin has been the subject of scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of isotachin is not fully understood. However, it has been proposed that isotachin acts by inhibiting the activity of enzymes involved in DNA replication, RNA transcription, and protein synthesis. Isotachin has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and DNA damage, ultimately resulting in apoptosis.
Biochemical And Physiological Effects
Isotachin has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase I and II, enzymes involved in DNA replication and repair. Isotachin has also been shown to inhibit the activity of RNA polymerase II, an enzyme involved in RNA transcription. Isotachin has been shown to induce the production of ROS in cancer cells, which leads to oxidative stress and DNA damage, ultimately resulting in apoptosis. Isotachin has also been shown to inhibit the growth of bacteria and viruses.
Advantages And Limitations For Lab Experiments
Isotachin has several advantages and limitations for lab experiments. One advantage is that it can be synthesized through various methods, allowing for flexibility in experimental design. Isotachin has also been shown to have potent anticancer, antiviral, and antimicrobial properties, making it a promising candidate for further research. One limitation is that the mechanism of action of isotachin is not fully understood, which may hinder its development as a therapeutic agent. Another limitation is that isotachin may have toxic effects on normal cells, which may limit its use in clinical settings.
Future Directions
There are several future directions for research on isotachin. One direction is to further elucidate the mechanism of action of isotachin, which may lead to the development of more potent and selective therapeutic agents. Another direction is to explore the potential of isotachin as a drug delivery system, as it has been shown to have good bioavailability and cell permeability. Additionally, further research is needed to determine the safety and efficacy of isotachin in animal models and clinical trials.
Synthesis Methods
Isotachin can be synthesized through various methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Friedel-Crafts reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine, which is then reduced to form isotachin. The Mannich reaction involves the condensation of an aldehyde or ketone with an amine and a compound containing an active hydrogen atom, such as formaldehyde, to form a beta-amino carbonyl compound, which is then cyclized to form isotachin. The Friedel-Crafts reaction involves the reaction of an aromatic compound with an acyl chloride or an acid anhydride in the presence of a Lewis acid catalyst to form a ketone, which is then cyclized to form isotachin.
Scientific Research Applications
Isotachin has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anticancer, antiviral, and antimicrobial properties. Isotachin has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of viruses, such as the human immunodeficiency virus (HIV) and the herpes simplex virus (HSV), and the growth of bacteria, such as Staphylococcus aureus and Escherichia coli.
properties
CAS RN |
107584-57-6 |
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Product Name |
Isotachin |
Molecular Formula |
C12H14O3S |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
(2-methoxyphenyl)methyl (E)-3-methylsulfanylprop-2-enoate |
InChI |
InChI=1S/C12H14O3S/c1-14-11-6-4-3-5-10(11)9-15-12(13)7-8-16-2/h3-8H,9H2,1-2H3/b8-7+ |
InChI Key |
QVZNPAXKNDLOKT-BQYQJAHWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1COC(=O)/C=C/SC |
SMILES |
COC1=CC=CC=C1COC(=O)C=CSC |
Canonical SMILES |
COC1=CC=CC=C1COC(=O)C=CSC |
Origin of Product |
United States |
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